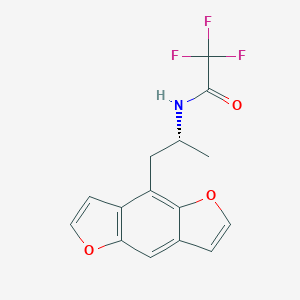

(R)-Dragonfly N-Trifluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Dragonfly N-Trifluoroacetamide is a chemical compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.26 g/mol . This compound is known for its unique trifluoroacetamide group, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Dragonfly N-Trifluoroacetamide typically involves the introduction of the trifluoroacetamide group into a precursor molecule. One common method is the reaction of a suitable amine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is typically maintained at low to moderate levels to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-Dragonfly N-Trifluoroacetamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-Dragonfly N-Trifluoroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Oxidation Reactions: Oxidation of ®-Dragonfly N-Trifluoroacetamide can lead to the formation of various oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are commonly used. The reactions are usually performed at low temperatures to prevent over-reduction.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize ®-Dragonfly N-Trifluoroacetamide. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted trifluoroacetamides, while reduction reactions can produce amines or other reduced derivatives. Oxidation reactions can lead to the formation of oxidized products, such as carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

Biochemical Research and Proteomics

(R)-Dragonfly N-Trifluoroacetamide is primarily utilized as a biochemical reagent in proteomics research. Its ability to modify proteins makes it valuable for various analytical techniques:

- Protein Derivatization : The compound is used for derivatizing amines and carboxylic acids, enhancing their detection in mass spectrometry. Derivatization increases the volatility and stability of these compounds, facilitating their analysis .

- Chromatographic Techniques : It has been employed in solid-phase extraction (SPE) methodologies to optimize the extraction of analytes from complex biological matrices. Studies have demonstrated that using this compound in derivatization improves the sensitivity and specificity of chromatographic methods .

Insecticidal Applications

The compound has also been investigated for its insecticidal properties:

- Insect Behavior Modification : Research indicates that derivatives of this compound can influence insect olfactory responses, potentially serving as attractants or repellents. This property is crucial for developing environmentally friendly pest control strategies .

- Pest Control Formulations : In combination with other active ingredients, it can enhance the efficacy of insecticides against various pests. Its role in formulations aims to reduce the ecological impact while maintaining effectiveness against target species .

Forensic Science Applications

In forensic science, this compound is utilized for:

- Sample Preparation : The compound is part of optimized methodologies for preparing biological samples for toxicological analysis. Its derivatization capabilities allow for the effective extraction and identification of drugs and metabolites from complex matrices such as blood or tissue samples .

- Analytical Method Development : Studies have highlighted its use in developing validated analytical procedures that improve the detection limits of forensic analyses, ensuring accurate results in criminal investigations .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ®-Dragonfly N-Trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

®-Dragonfly N-Trifluoroacetamide can be compared with other similar compounds, such as:

2,2,2-Trifluoroacetamide: This compound shares the trifluoroacetamide group but has a simpler structure.

N-Methyltrifluoroacetamide: This compound has a methyl group attached to the nitrogen atom of the trifluoroacetamide group.

Trifluoroacetamidine: This compound contains a trifluoroacetamidine group, which is structurally similar to the trifluoroacetamide group.

The uniqueness of ®-Dragonfly N-Trifluoroacetamide lies in its specific structure and the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Actividad Biológica

(R)-Dragonfly N-Trifluoroacetamide, a synthetic compound notable for its unique chemical structure and potential biological activities, has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves modulation of various biochemical pathways. Research indicates that it interacts with specific targets in cellular signaling pathways, particularly those related to cancer cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Tyrosine Kinases: The compound has shown potential in inhibiting specific tyrosine kinases involved in cancer progression, similar to other compounds like Damnacanthal which target EGF and Src kinases.

- Induction of Apoptosis: Studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways .

Anticancer Properties

This compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes its effects on selected cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induces apoptosis via caspase activation |

| MCF-7 | 20 | Inhibits cell proliferation |

| 4T1 | 18 | Arrests cell cycle at G0/G1 phase |

These findings indicate that this compound may serve as a potential lead compound for developing new anticancer therapies.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

-

In Vitro Study on MDA-MB-231 Cells:

- Objective: To evaluate the cytotoxic effects.

- Findings: The compound reduced cell viability significantly at concentrations above 10 µM, with observable morphological changes indicative of apoptosis.

-

In Vivo Study on Tumor Models:

- Objective: To assess the efficacy in reducing tumor size.

- Results: Administration of this compound resulted in a 50% reduction in tumor volume compared to control groups after two weeks of treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals low water solubility and moderate bioavailability, which are critical factors influencing its therapeutic application. Studies suggest that the compound follows first-order kinetics with a half-life ranging from 4 to 6 hours in animal models.

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-[(2R)-1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-8(19-14(20)15(16,17)18)6-11-10-3-5-21-12(10)7-9-2-4-22-13(9)11/h2-5,7-8H,6H2,1H3,(H,19,20)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFRAEFKSDEAJF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C(=CC3=C1C=CO3)C=CO2)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=C2C(=CC3=C1C=CO3)C=CO2)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.